Amino-PEG4-Val-Cit-PAB-MMAE
Overview
Description
Amino-PEG4-Val-Cit-PAB-MMAE is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a primary amine, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) linker attached to monomethyl auristatin E (MMAE), a potent antineoplastic agent . The compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-Val-Cit-PAB-MMAE involves multiple steps:
Dipeptide Formation: The Val-Cit dipeptide is synthesized using standard peptide coupling reagents such as HATU or EDC.
Linker Attachment: The PAB linker is attached to the dipeptide, forming a self-immolative linker that releases the drug upon cleavage.
Drug Conjugation: Finally, MMAE is conjugated to the linker through amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, automated peptide synthesizers, and high-performance liquid chromatography (HPLC) for purification. The process is carried out under stringent conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Cleavage: The Val-Cit dipeptide is cleaved by proteases, releasing MMAE.
Amide Bond Formation: Primary amines readily form amides with carboxylic acids in the presence of activator reagents.
Substitution Reactions: The PEG spacer can undergo substitution reactions to modify its properties.
Common Reagents and Conditions
Proteases: Enzymes that cleave the Val-Cit dipeptide.
HATU or EDC: Activator reagents for amide bond formation.
DMSO: Solvent used in the preparation and storage of the compound.
Major Products
The major product formed from the cleavage of this compound is MMAE, which exerts cytotoxic effects on target cells .
Scientific Research Applications
Amino-PEG4-Val-Cit-PAB-MMAE has a wide range of scientific research applications:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Facilitates the study of protease activity and drug release mechanisms.
Industry: Used in the development of novel drug delivery systems and therapeutic agents.
Mechanism of Action
Amino-PEG4-Val-Cit-PAB-MMAE exerts its effects through a targeted delivery mechanism:
Binding: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The complex is internalized by the cell through endocytosis.
Cleavage: Proteases within the cell cleave the Val-Cit dipeptide, releasing MMAE.
Cytotoxicity: MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Val-Cit-PAB-MMAE: Contains a DBCO moiety for click chemistry applications.
Azido-PEG4-Val-Cit-PAB-MMAE: Features an azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Mal-PEG4-Val-Cit-PAB-MMAE: Utilizes a maleimide group for thiol-specific conjugation.
Uniqueness
Amino-PEG4-Val-Cit-PAB-MMAE is unique due to its cleavable Val-Cit dipeptide linker, which ensures the selective release of MMAE in the presence of specific proteases. This targeted delivery mechanism enhances the therapeutic index of ADCs by minimizing off-target effects and maximizing cytotoxicity towards cancer cells .
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H115N11O17/c1-15-46(8)60(54(91-13)41-56(82)80-32-20-24-53(80)62(92-14)47(9)63(84)73-48(10)61(83)50-21-17-16-18-22-50)78(11)67(88)58(44(4)5)77-66(87)59(45(6)7)79(12)69(90)97-42-49-25-27-51(28-26-49)74-64(85)52(23-19-31-72-68(71)89)75-65(86)57(43(2)3)76-55(81)29-33-93-35-37-95-39-40-96-38-36-94-34-30-70/h16-18,21-22,25-28,43-48,52-54,57-62,83H,15,19-20,23-24,29-42,70H2,1-14H3,(H,73,84)(H,74,85)(H,75,86)(H,76,81)(H,77,87)(H3,71,72,89)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTIHRGTMDWEEX-SFLKBQQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H115N11O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1370.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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